Octyl isocyanate
Overview
Description
Synthesis Analysis
Octyl isocyanate can be synthesized through the reaction of bis(trichloromethyl)carbonate with n-octyl amine in toluene, followed by the removal of toluene under air distillation in the presence of calcium hydride, resulting in n-octyl isocyanates with a purity of 99.0% in yields of 72.5% to 78.9% (Zheng Jun, 2012). This method represents a straightforward approach to synthesizing octyl isocyanate with high purity and yield.
Molecular Structure Analysis
The molecular structure of octyl isocyanate influences its reactivity and physical properties. The electron paramagnetic resonance spectra of spin-labelled poly(octyl isocyanate) in various solvents have shown sensitivity to the local conformation and flexibility of the polyisocyanate chain, indicating solvent-dependent chain flexibility and aggregation properties (T. Turunen et al., 1995).
Chemical Reactions and Properties
Octyl isocyanate participates in various chemical reactions due to its reactive isocyanate group. It has been used in anionic polymerization processes with optical functionalities, where it was used to suppress side reactions such as backbiting or chain transfer reaction, indicating its utility in the synthesis of polymers with specific optical properties (Yeong-Deuk Shin et al., 2001).
Physical Properties Analysis
The physical properties of octyl isocyanate, such as solubility and aggregation behavior, are influenced by its molecular structure and the solvent used. Poly(octyl isocyanate) shows a tendency to form aggregates in certain solvents, leading to gelation in solvents with low polarity, which is indicative of its aggregation-induced gelation properties (T. Turunen et al., 1995).
Chemical Properties Analysis
The chemical properties of octyl isocyanate, including its reactivity towards various nucleophiles, are central to its applications in polymer synthesis and modification. Its use in the synthesis of polymers with optical functionalities demonstrates its versatile reactivity and potential for creating materials with specific properties (Yeong-Deuk Shin et al., 2001).
Scientific Research Applications
Polymer Studies : Octyl isocyanate has been used in studying the chain flexibility, aggregation, and gelation of polymers. In a study by Turunen et al. (1995), the electron paramagnetic resonance spectra of spin-labelled poly(octyl isocyanate) in various solvents revealed insights into the local conformation and flexibility of the polyisocyanate chain, demonstrating its aggregation and gelation properties in certain solvents (Turunen, Oksanen, Rantala, Niemelä, & Tenhu, 1995).
Enzyme Inhibition : Research by Brown and Wold (1971) found that alkyl isocyanates, including octyl isocyanate, react specifically with serine proteinases like chymotrypsin and elastase. This study suggests their potential as unique chemical tools for measuring the dimensions of enzyme active sites (Brown & Wold, 1971).
Anionic Polymerization : A study by Shin, Ahn, and Lee (2001) involved the anionic polymerization of isocyanates with optical functionalities, where octyl isocyanate was used to suppress side reactions such as backbiting or chain transfer reaction. This research contributes to understanding the polymerization processes and the properties of resulting polymers (Shin, Ahn, & Lee, 2001).
Synthesis Studies : The synthesis of n-octyl isocyanate has been explored, with research focusing on methods to achieve high purity and yield, as described in a study by Zheng Jun (2012). Such research aids in the efficient production of octyl isocyanate for various applications (Zheng Jun, 2012).
Protein-Isocyanate Interactions : Octyl isocyanate has been studied for its interactions with proteins. Brown (1975) detailed the structure of octylcarbamoyl-alpha-chymotrypsin and discussed the mode of n-octyl alkyl binding to chymotrypsin, providing insights into protein structure and function (Brown, 1975).
Occupational Safety and Health : Wu, Szklar, and Smith (1997) investigated the use of tryptamine to derivatize airborne isocyanates, including octyl isocyanate, for safety and health monitoring in industrial settings. Their research aimed to find suitable solvents for impinger air sampling of isocyanates (Wu, Szklar, & Smith, 1997).
Safety And Hazards
Octyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
1-isocyanatooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQFCTCUULUMTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32646-75-6 | |
Record name | Octane, 1-isocyanato-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32646-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2062874 | |
Record name | Octane, 1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl isocyanate | |
CAS RN |
3158-26-7 | |
Record name | Octyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3158-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Octylisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane, 1-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octane, 1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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